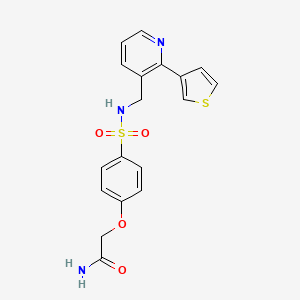

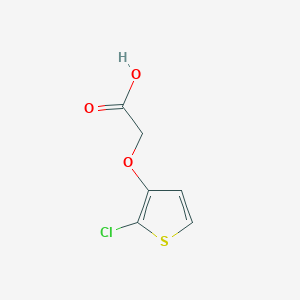

![molecular formula C16H15N5O2S B2828538 2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797188-51-2](/img/structure/B2828538.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

カタログ番号 B2828538

CAS番号:

1797188-51-2

分子量: 341.39

InChIキー: TXSPUWUDCWOYON-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

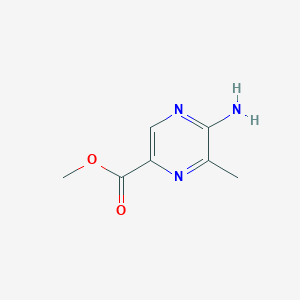

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring and a thiazoloazepinone ring .

Molecular Structure Analysis

The benzimidazole ring in the molecule is a fused aromatic ring that is planar. The thiazoloazepinone ring is a seven-membered ring with sulfur and nitrogen atoms, and it contains a ketone functional group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, the ketone group, and the aromatic benzimidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and ketone groups could allow for hydrogen bonding, affecting its solubility and boiling point .科学的研究の応用

Synthesis and Antibacterial Activity

- Green Ultrasound Synthesis : A study describes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via the 1,3-dipolar cycloaddition reaction, highlighting significant reductions in reaction times and comparably higher yields under ultrasound irradiation. The synthesized compounds displayed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

- Antimicrobial Activity of Derivatives : Another study synthesized derivatives by reacting 9-(chloroacetylamino)fluorene with benzo[d]oxazol/benzo[d]imidazol-2-thiole, which showed significant antimicrobial activities against a range of bacteria and fungi (Turan-Zitouni et al., 2007).

Biological Activity of Derived Compounds

- Synthesis of Heterocyclic Compounds : Research involving the synthesis of new tetrazole, imidazolinone, thiazolidinone, and oxazepine derivatives from Schiff bases highlights their potential biological activity. The structures of these compounds were well characterized, and their effects on various strains of bacteria were studied (Al-Sultani, 2017).

- Anticancer Agents : A study synthesizing benzimidazole–thiazole derivatives for anticancer applications revealed that certain compounds showed promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014).

Novel Synthesis Methods

- Novel Carbonylative Approach : A carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles was presented, highlighting the efficient synthesis of complex molecules under relatively mild conditions (Veltri et al., 2018).

- pKa Determination : The acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined, providing important insights into the chemical properties of these compounds (Duran & Canbaz, 2013).

Application in Oil Antioxidants

- Antioxidants for Base Oil : Benzimidazole derivatives were studied as antioxidants for base stock in oils, indicating the diverse application potential of these compounds beyond biomedical fields (Basta et al., 2017).

将来の方向性

特性

IUPAC Name |

2-(benzimidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c22-13(8-21-9-18-10-4-1-2-6-12(10)21)20-16-19-11-5-3-7-17-15(23)14(11)24-16/h1-2,4,6,9H,3,5,7-8H2,(H,17,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSPUWUDCWOYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

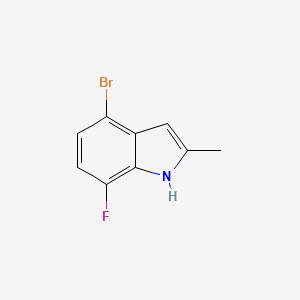

4-Bromo-7-fluoro-2-methyl-1H-indole

1360922-37-7

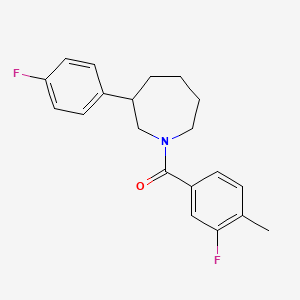

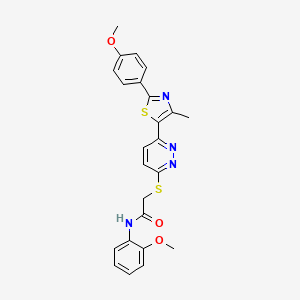

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)

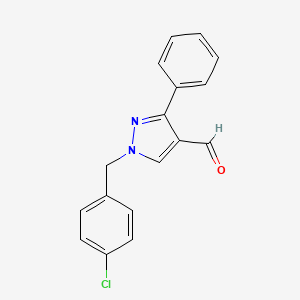

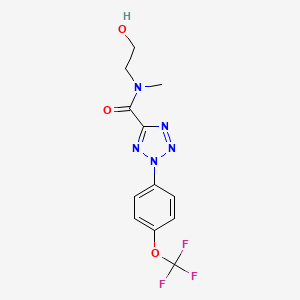

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)

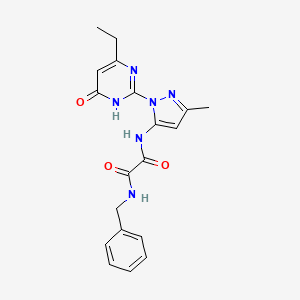

![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)

![2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B2828472.png)

![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)